Introduction: The Strategic Importance of the Substituted Indole Scaffold
Introduction: The Strategic Importance of the Substituted Indole Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of 7-Fluoro-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique aromatic and electronic properties allow it to participate in various biological interactions, making it a cornerstone of modern drug discovery.[2] The strategic functionalization of the indole ring is a key methodology for fine-tuning a molecule's pharmacological profile. This guide focuses on 7-Fluoro-5-nitro-1H-indole, a derivative whose specific substitution pattern offers a compelling combination of features for synthetic and medicinal chemistry.
The incorporation of a fluorine atom and a nitro group imparts distinct and highly desirable characteristics. Fluorine, with its high electronegativity and small size, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] It is a bioisostere frequently employed to enhance pharmacokinetic properties.[5] Simultaneously, the nitro group, a strong electron-withdrawing moiety, not only influences the electronic landscape of the indole ring but also serves as a versatile synthetic handle. It can be readily reduced to an amine, opening a gateway for a multitude of subsequent chemical transformations. This dual functionalization makes 7-Fluoro-5-nitro-1H-indole a valuable building block for creating complex molecular architectures and for use in fragment-based drug design.
This document serves as a technical guide to the core chemical properties, synthesis, reactivity, and potential applications of 7-Fluoro-5-nitro-1H-indole, providing field-proven insights for its effective utilization in research and development.
Core Chemical and Physical Properties
7-Fluoro-5-nitro-1H-indole is a solid at room temperature. Its fundamental properties are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source |
| CAS Number | 1167055-33-5 | [6] |
| Molecular Formula | C₈H₅FN₂O₂ | [3] |
| Molecular Weight | 180.14 g/mol | [6] |
| Appearance | Typically a yellow or brown solid | N/A |
| Purity | Commercially available up to ≥97% | [7] |
Structural Representation
The structure of 7-Fluoro-5-nitro-1H-indole, with standard IUPAC numbering, is critical for understanding its reactivity. The fluorine at position 7 and the nitro group at position 5 sterically and electronically influence reactions at the pyrrole and benzene rings.
Caption: Structure of 7-Fluoro-5-nitro-1H-indole with IUPAC numbering.
Spectroscopic Profile
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The strong electron-withdrawing effect of the nitro group at C5 will significantly deshield adjacent protons, shifting them downfield. The proton at C4 and C6 will likely appear as doublets, with coupling to each other influenced by the substituents. The protons on the pyrrole ring (C2 and C3) will also be evident, with their chemical shifts influenced by both the fluorine and nitro groups. The N-H proton will typically appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will reflect the electronic environment of each carbon atom. Carbons bonded to or near the electronegative fluorine (C7) and nitro group (C5) will be significantly affected. For example, in 3-methyl-5-nitro-1H-indole, the carbon atoms of the benzene ring show signals in the range of δ 110-142 ppm.[8] A similar range is expected for 7-Fluoro-5-nitro-1H-indole, with the C-F coupling being a key diagnostic feature for the C7 signal.
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¹⁹F NMR: This is a crucial technique for any fluorine-containing compound. A single resonance is expected for the fluorine atom at C7. The chemical shift of this signal is highly sensitive to the local electronic and conformational environment, making ¹⁹F NMR an excellent tool for studying protein-ligand interactions if this molecule is used as a fragment or probe.[9]
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Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 180.14. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 7-Fluoro-5-nitro-1H-indole can be approached through several established methodologies for indole formation, adapted for the specific substituents. A primary route involves the dehydrogenation of the corresponding indoline.[11]
Protocol: Synthesis from 7-Fluoro-5-Nitroindoline
This protocol is based on a common synthetic route for indoles from indolines.
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Starting Material: 7-Fluoro-5-nitroindoline.
-
Reagent: A suitable dehydrogenating agent, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) with a hydrogen acceptor.
-
Solvent: An inert, high-boiling solvent like toluene, xylene, or dichlorobenzene.
-
Procedure: a. Dissolve 7-Fluoro-5-nitroindoline in the chosen solvent in a round-bottom flask equipped with a reflux condenser. b. Add a stoichiometric excess of the dehydrogenating agent (e.g., 5-10 equivalents of MnO₂). c. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, cool the reaction mixture to room temperature. e. Filter the mixture through a pad of celite to remove the solid reagent, washing with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to yield pure 7-Fluoro-5-nitro-1H-indole.
Caption: A generalized workflow for the synthesis of 7-Fluoro-5-nitro-1H-indole.
Core Reactivity
The reactivity of 7-Fluoro-5-nitro-1H-indole is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient, substituted benzene ring.
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Reduction of the Nitro Group: The most significant reaction for drug development is the reduction of the C5-nitro group to an amine (5-amino-7-fluoro-1H-indole). This transformation provides a nucleophilic handle for a vast array of subsequent reactions, including amide bond formation, sulfonylation, and participation in cross-coupling reactions. Standard reduction conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid) are typically effective.
-
N-H Functionalization: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and alkylated or acylated to introduce substituents at the N1 position. This is a common strategy to block the hydrogen-bonding donor capability of the N-H group and explore structure-activity relationships (SAR).
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Electrophilic Substitution: While the indole nucleus is generally susceptible to electrophilic attack, primarily at the C3 position, the presence of the strong electron-withdrawing nitro group at C5 deactivates the ring system towards this type of reaction. Consequently, more forcing conditions may be required for reactions like Vilsmeier-Haack formylation or Friedel-Crafts acylation compared to unsubstituted indole.
Caption: Reactivity map showing key functionalization pathways for the title compound.
Applications in Drug Discovery and Development
7-Fluoro-5-nitro-1H-indole is not an end-product therapeutic but rather a highly valuable intermediate and building block. Its utility stems from the strategic placement of its functional groups.
-
Fragment-Based Screening: The molecule's relatively small size and distinct chemical features make it an ideal candidate for fragment-based libraries. The indole core can act as a scaffold, while the fluorine and nitro groups serve as vectors for exploring chemical space and optimizing interactions with a protein target.
-
Intermediate for Bioactive Molecules: The true power of this compound lies in its potential for elaboration. As discussed, the nitro group can be converted to an amine, which is a precursor for a wide range of functionalities. For instance, substituted 5-nitroindoles have been investigated as binders for the c-Myc G-quadruplex, an important anticancer target.[12] The resulting 5-amino-7-fluoro-1H-indole could be used to synthesize analogs of such compounds, with the C7-fluorine potentially enhancing cell permeability or metabolic stability.
-
Scaffold for Kinase Inhibitors: The indole scaffold is prevalent in many kinase inhibitors.[2] The 5-amino group, generated from the nitro precursor, can be used to construct the hinge-binding motifs essential for the activity of many such drugs.
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Antiviral and Antimicrobial Agents: Indole derivatives are widely explored for their potential as antiviral and antimicrobial agents.[13] The specific substitution pattern of 7-Fluoro-5-nitro-1H-indole could be leveraged to develop novel agents in these therapeutic areas.
Safety, Handling, and Storage
As with any nitroaromatic compound, 7-Fluoro-5-nitro-1H-indole must be handled with appropriate care in a laboratory setting.
-
Hazards: Based on safety data for analogous compounds, it is classified as harmful if swallowed (H302).[14] Many nitroaromatics are also noted for their potential environmental toxicity, with some being very toxic to aquatic life with long-lasting effects (H410).[14] It may also cause skin, eye, and respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[16][17]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
7-Fluoro-5-nitro-1H-indole represents a strategically designed chemical entity with significant potential for researchers in synthetic and medicinal chemistry. The combination of a privileged indole scaffold with a bioisosteric fluorine atom and a versatile nitro group creates a building block ripe for elaboration into more complex, high-value molecules. Its utility as a precursor for 5-aminoindoles is particularly noteworthy, providing a direct entry point for the synthesis of compound libraries targeting a wide range of diseases. By understanding its core chemical properties, reactivity, and synthetic accessibility, drug development professionals can effectively leverage this compound to accelerate the discovery of next-generation therapeutics.
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